1-(Methoxymethoxy)-4-propylbenzene 1-(Methoxymethoxy)-4-propylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13988516
InChI: InChI=1S/C11H16O2/c1-3-4-10-5-7-11(8-6-10)13-9-12-2/h5-8H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

1-(Methoxymethoxy)-4-propylbenzene

CAS No.:

Cat. No.: VC13988516

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Methoxymethoxy)-4-propylbenzene -

Specification

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 1-(methoxymethoxy)-4-propylbenzene
Standard InChI InChI=1S/C11H16O2/c1-3-4-10-5-7-11(8-6-10)13-9-12-2/h5-8H,3-4,9H2,1-2H3
Standard InChI Key HIXOZCQLIFRETK-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC=C(C=C1)OCOC

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

The systematic IUPAC name for this compound is 1-(methoxymethoxy)-4-propylbenzene, with the molecular formula C11H16O2 (molecular weight: 180.24 g/mol). Its structure consists of a benzene ring substituted with a methoxymethoxy group (-OCH2OCH3) at the 1-position and a linear propyl chain (-CH2CH2CH3) at the 4-position .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Boiling Point~250–270°C (estimated)Similar to
Density1.02–1.05 g/cm³Based on
SolubilityInsoluble in water; soluble in THF, DCM, EtOAc
LogP (Partition Coefficient)3.2–3.5 (predicted)Calculated via

Synthesis and Reactivity

Retrosynthetic Analysis

The synthesis of 1-(methoxymethoxy)-4-propylbenzene can be approached through Friedel-Crafts alkylation and protective group chemistry:

  • Propyl Group Introduction: Friedel-Crafts alkylation of benzene with 1-chloropropane/AlCl3 yields 4-propylbenzene .

  • Methoxymethoxy Protection: Reaction with methoxymethyl chloride (MOMCl) under basic conditions installs the methoxymethoxy group .

Stepwise Synthesis Protocol

Step 1: Synthesis of 4-Propylbenzene

  • Reagents: Benzene, 1-chloropropane, AlCl3.

  • Conditions: 0°C to room temperature, 12–24 hours .

  • Yield: ~60–70% (typical for Friedel-Crafts alkylation) .

Step 2: Methoxymethoxy Protection

  • Reagents: 4-Propylphenol, MOMCl, i-Pr2NEt.

  • Conditions: 0°C to room temperature, 1–2 hours .

  • Mechanism:

    Ar-OH+Cl-CH2OCH3BaseAr-O-CH2OCH3+HCl\text{Ar-OH} + \text{Cl-CH}_2\text{OCH}_3 \xrightarrow{\text{Base}} \text{Ar-O-CH}_2\text{OCH}_3 + \text{HCl}
  • Yield: ~80–90% (based on ).

Applications and Biological Relevance

Role in Organic Synthesis

The methoxymethoxy group serves as a protecting group for phenolic hydroxyls, enabling selective functionalization in multistep syntheses. For example, in the synthesis of resveratrol analogs, methoxymethoxy-protected intermediates are critical for controlling regioselectivity .

Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

  • Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

  • Computational Modeling: Predict metabolic pathways using DFT calculations.

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